molecular formula C10H12ClN3O B1478809 5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1859831-77-8

5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B1478809
CAS No.: 1859831-77-8
M. Wt: 225.67 g/mol
InChI Key: QZFBYCADZGRROG-UHFFFAOYSA-N
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Description

5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure This compound is notable for its unique combination of a pyrimidine ring and a bicyclo[221]heptane scaffold, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method is the Diels-Alder reaction, where furans react with alkene or alkyne dienophiles to form the bicyclic structure . This reaction is often carried out under mild conditions, making it suitable for the synthesis of various derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of organocatalysis to achieve high enantioselectivity. The reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins is one such method, which allows for the efficient synthesis of the desired bicyclic structure under operationally simple conditions .

Chemical Reactions Analysis

Types of Reactions

5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the bicyclic structure.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure high yields.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The chlorine and methyl groups on the pyrimidine ring can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane apart from these similar compounds is the presence of the pyrimidine ring with a chlorine and methyl substitution. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(6-chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c1-6-12-9(11)3-10(13-6)14-4-8-2-7(14)5-15-8/h3,7-8H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFBYCADZGRROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CC3CC2CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

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